3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound with a unique structure that includes a pyrazoloquinoline core
Preparation Methods
The synthesis of 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxy, iodo, and methoxy groups: These functional groups can be introduced through selective substitution reactions.
Final modifications: The final steps may involve purification and characterization to ensure the desired compound is obtained with high purity.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, using techniques such as high-throughput screening and process optimization.
Chemical Reactions Analysis
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, or the pyrazoloquinoline core can be reduced under specific conditions.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its unique properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other pyrazoloquinoline derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of hydroxy, iodo, and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20IN3O4 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H20IN3O4/c1-19(2)6-10-14(11(24)7-19)13(15-17(21-10)22-23-18(15)26)8-4-9(20)16(25)12(5-8)27-3/h4-5,13,25H,6-7H2,1-3H3,(H3,21,22,23,26) |
InChI Key |
ADOFXDQXNJOYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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